![molecular formula C11H12N2O2S B2424469 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one CAS No. 155621-63-9](/img/no-structure.png)
2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiazolidinedione class of drugs, which are used in the treatment of type 2 diabetes.
Mecanismo De Acción
The mechanism of action of 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one involves its binding to the this compoundγ receptor, which is a transcription factor involved in the regulation of glucose and lipid metabolism. When the compound binds to the receptor, it induces a conformational change that allows for the recruitment of co-activators and the subsequent transcription of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its role as a this compoundγ agonist. Studies have shown that this compound can improve insulin sensitivity, increase glucose uptake in peripheral tissues, and reduce hepatic glucose production. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may further contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one in lab experiments is its specificity for the this compoundγ receptor, which allows for targeted effects on glucose and lipid metabolism. Additionally, this compound has been shown to have low toxicity and good stability, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one. One area of interest is its potential use in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, there is ongoing research on the development of more potent and selective this compoundγ agonists, which may have improved therapeutic effects and fewer side effects. Finally, there is a need for further studies on the long-term safety and efficacy of this compound, particularly in the context of chronic use.
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action as a this compoundγ agonist, along with its biochemical and physiological effects, make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, ongoing research on its future directions may lead to the development of more effective and safer treatments for metabolic disorders.
Métodos De Síntesis
The synthesis of 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl chloroacetate to form the intermediate compound, which is further reacted with hydrazine hydrate to form the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one has been extensively studied in various scientific research fields due to its potential therapeutic applications. One of the main areas of research is its use as a this compoundγ agonist in the treatment of type 2 diabetes. This compoundγ agonists are known to improve insulin sensitivity and glucose uptake in peripheral tissues, which can lead to better glycemic control in diabetic patients.
Propiedades
| 155621-63-9 | |
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 |
Nombre IUPAC |
2-amino-5-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
Clave InChI |
DYULVWDIPYTGTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)
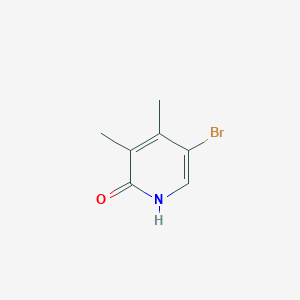
![1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2424392.png)

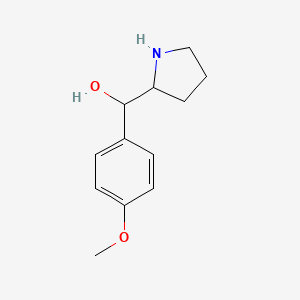
![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)
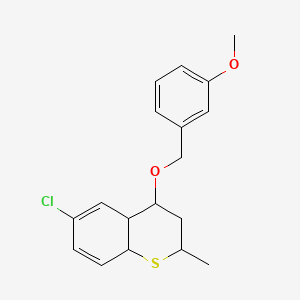
![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)
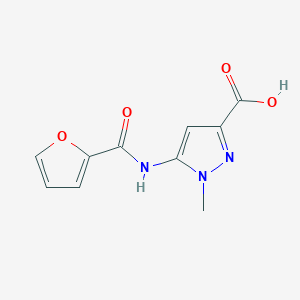
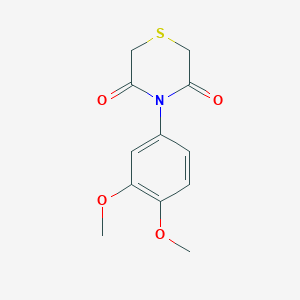
![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B2424404.png)
![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)

![Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2424409.png)
